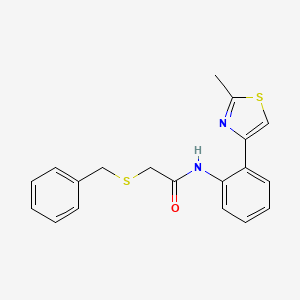

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-14-20-18(12-24-14)16-9-5-6-10-17(16)21-19(22)13-23-11-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEGDWNPPLHMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide typically involves the reaction of benzylthiol with N-(2-(2-methylthiazol-4-yl)phenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzylthio group or to modify the thiazole ring.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: De-benzylated products or modified thiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. The benzylthio group and thiazole ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Structural Features

The compound’s core structure includes:

- Acetamide backbone : Common in analogs like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () .

- Benzylthio group: Shared with compounds such as 5h (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) .

- Heterocyclic substituent: The 2-methylthiazole moiety distinguishes it from phenoxy- or trifluoromethyl-substituted analogs (e.g., 5h, 5j, ) .

Physicochemical Properties

Biological Activity

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole moiety, which is known for its diverse biological activities. The presence of a benzylthio group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole-based compounds demonstrated IC50 values as low as 1.61 µg/mL against certain cancer cell lines, suggesting potent antitumor activity . The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influence the activity, with electron-donating groups enhancing efficacy.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in several studies. For example, thiazole derivatives have been shown to possess antibacterial activity comparable to established antibiotics like norfloxacin . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant activity. Some compounds in this class demonstrated protective effects in animal models of seizures, with certain analogues offering protection comparable to traditional anticonvulsants like sodium valproate . The SAR studies highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy.

Study 1: Antitumor Efficacy

A recent study synthesized several thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. Compound 13 from this series exhibited significant activity with an IC50 value less than that of doxorubicin, a standard chemotherapy agent. Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts .

Study 2: Antimicrobial Properties

In another investigation, a series of phenylthiazol-2-amine derivatives were synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed superior antibacterial activity compared to conventional antibiotics, suggesting their potential as new therapeutic agents .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.